molecular formula C13H18ClNO2 B2566988 2-Chloro-N-(2-methyl-2-phenoxypropyl)propanamide CAS No. 2411310-67-1

2-Chloro-N-(2-methyl-2-phenoxypropyl)propanamide

Cat. No. B2566988
CAS RN: 2411310-67-1
M. Wt: 255.74
InChI Key: ZJVBPHWUCMOZSI-UHFFFAOYSA-N
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Description

2-Chloro-N-(2-methyl-2-phenoxypropyl)propanamide, also known as Clopidogrel, is a widely used antiplatelet drug that is used to prevent blood clots in patients with a history of heart attacks, strokes, or peripheral arterial disease. The drug is an essential medication in the treatment of cardiovascular diseases and is prescribed to millions of patients worldwide. Clopidogrel is a prodrug that is converted into its active form in the liver, where it inhibits platelet aggregation and clot formation.

Mechanism of Action

2-Chloro-N-(2-methyl-2-phenoxypropyl)propanamide is a prodrug that is converted into its active form in the liver by the cytochrome P450 system. The active metabolite of this compound inhibits the P2Y12 receptor on platelets, which prevents platelet aggregation and clot formation. The drug's antiplatelet effect is irreversible and lasts for the platelet's lifespan, which is around 7-10 days. The drug's mechanism of action is critical for its efficacy in preventing cardiovascular events in patients with a history of heart attacks, strokes, or peripheral arterial disease.
Biochemical and Physiological Effects:
This compound's primary biochemical and physiological effect is the inhibition of platelet aggregation and clot formation. The drug's antiplatelet effect reduces the risk of cardiovascular events in patients with a history of heart attacks, strokes, or peripheral arterial disease. The drug's effect on platelets is irreversible, which means that the platelets' function is inhibited for the platelet's lifespan. This compound's effect on platelets is critical for its efficacy in preventing cardiovascular events.

Advantages and Limitations for Lab Experiments

2-Chloro-N-(2-methyl-2-phenoxypropyl)propanamide's advantages for lab experiments include its well-established mechanism of action, which makes it an ideal drug for studying platelet function and clot formation. The drug's irreversible effect on platelets is also advantageous for studying the long-term effects of platelet inhibition. However, the drug's limitations for lab experiments include its high cost and the need for specialized equipment and techniques to study platelet function and clot formation.

Future Directions

For 2-Chloro-N-(2-methyl-2-phenoxypropyl)propanamide research include studying the drug's efficacy in combination with other antiplatelet drugs and anticoagulants. The drug's mechanism of action could also be studied in more detail to identify new targets for antiplatelet therapy. The development of new synthesis methods for this compound could also improve the drug's yield and purity, which could lead to lower production costs and increased availability. Finally, the drug's long-term effects on platelet function and clot formation could be studied in more detail to identify potential risks and benefits associated with long-term this compound use.

Synthesis Methods

2-Chloro-N-(2-methyl-2-phenoxypropyl)propanamide is synthesized by reacting 2-chloro-1,3-propanediol with 2-methyl-2-phenoxypropylamine in the presence of a base, followed by the reaction with acetic anhydride to form the final product. The synthesis method is a multi-step process that involves several reaction steps and purification processes to obtain the pure product. The yield of the synthesis process is around 50%, and the purity of the final product is critical for the drug's efficacy.

Scientific Research Applications

2-Chloro-N-(2-methyl-2-phenoxypropyl)propanamide has been extensively studied for its efficacy in preventing cardiovascular events in patients with a history of heart attacks, strokes, or peripheral arterial disease. The drug has been shown to reduce the risk of cardiovascular events by up to 25% in these patients. This compound is also used in combination with aspirin to prevent stent thrombosis in patients undergoing percutaneous coronary intervention (PCI). The drug has been shown to be effective in reducing the risk of stent thrombosis by up to 50%.

properties

IUPAC Name

2-chloro-N-(2-methyl-2-phenoxypropyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO2/c1-10(14)12(16)15-9-13(2,3)17-11-7-5-4-6-8-11/h4-8,10H,9H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJVBPHWUCMOZSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC(C)(C)OC1=CC=CC=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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